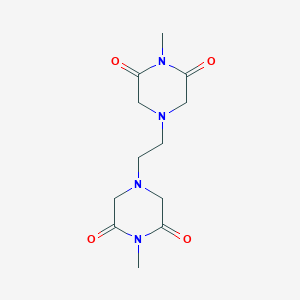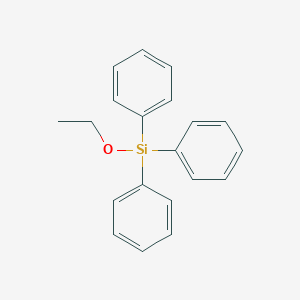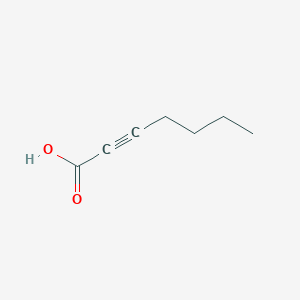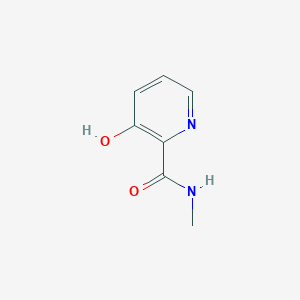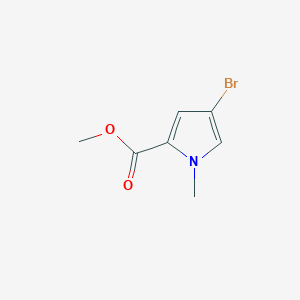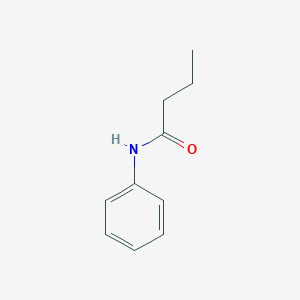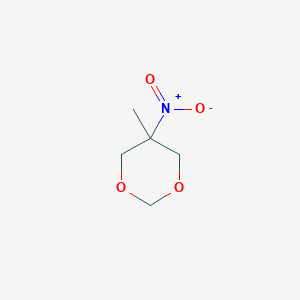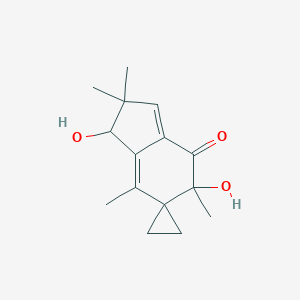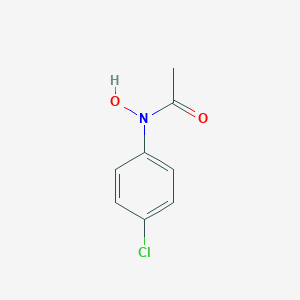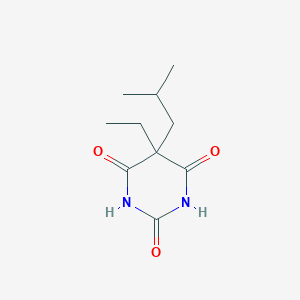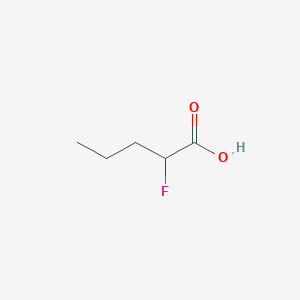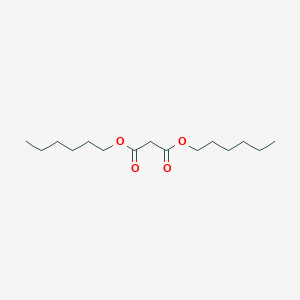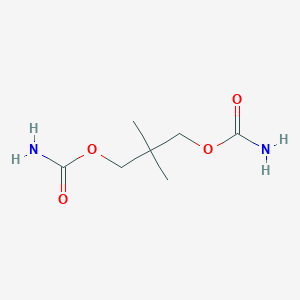
1,3-Propanediol, 2,2-dimethyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as DMC, is a chemical compound that has been widely used in various scientific research applications. DMC is a white crystalline solid that is soluble in water and has a molecular weight of 214.24 g/mol.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is not well understood. However, it is believed that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in increased strength and durability of the material.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is relatively non-toxic and does not pose significant health risks. However, exposure to high concentrations of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can cause irritation to the skin, eyes, and respiratory system. Ingestion of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can also cause gastrointestinal distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in lab experiments has several advantages. It is a relatively inexpensive and readily available crosslinking agent that can be used in a variety of applications. However, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has limited solubility in certain solvents, which can make it difficult to work with in some applications.
Direcciones Futuras
There are several future directions for the use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in scientific research. One potential application is in the development of new polyurethane coatings and adhesives with improved properties. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
In conclusion, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, is a versatile chemical compound that has been widely used in various scientific research applications. Its unique properties make it a valuable crosslinking agent in polyurethane coatings, adhesives, and sealants. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is a multi-step process that involves the reaction of 2,2-dimethyl-1,3-propanediol with phosgene. The reaction takes place in the presence of a catalyst, typically triethylamine. The resulting product is then purified by recrystallization to obtain the final product of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been widely used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent for polyurethane coatings, adhesives, and sealants. 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has also been used as a reactive diluent in epoxy resins. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1471-52-9 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2,2-dimethyl-, dicarbamate |
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
(3-carbamoyloxy-2,2-dimethylpropyl) carbamate |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3-12-5(8)10)4-13-6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
Clave InChI |
NTJIXQIWOUPKIF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)N)COC(=O)N |
SMILES canónico |
CC(C)(COC(=O)N)COC(=O)N |
Otros números CAS |
1471-52-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
